4-(4-chloro-3-fluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
Overview
Description
4-(4-chloro-3-fluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone: is a complex organic compound characterized by its unique structure, which includes a quinolinone core with chloro and fluoro substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-3-fluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone typically involves multiple steps, starting with the construction of the quinolinone core. One common approach is the Skraup synthesis, which involves the condensation of an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific chloro and fluoro substituents are introduced through halogenation reactions, often using reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the quinolinone core to its corresponding quinone derivative.
Reduction: : Reducing the quinolinone core to form dihydroquinolinone.
Substitution: : Replacing the chloro or fluoro groups with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions using various nucleophiles, such as sodium azide (NaN₃) for introducing azide groups.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Dihydroquinolinone derivatives.
Substitution: : Substituted quinolinones with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 4-(4-chloro-3-fluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone can be employed as a probe to study biological systems. Its fluorescence properties can be utilized in imaging and tracking cellular processes.
Medicine
In the medical field, this compound has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving quinolinone receptors.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties can be harnessed to create advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 4-(4-chloro-3-fluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological or chemical context in which the compound is used. For example, in drug development, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
4-(4-chloro-3-fluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone: can be compared to other quinolinone derivatives, such as 6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone and 4-(3-chloro-4-fluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone . The presence of the chloro and fluoro substituents on the phenyl ring distinguishes it from these similar compounds, potentially leading to different biological and chemical properties.
List of Similar Compounds
6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
4-(3-chloro-4-fluorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
4-(4-chloro-3-fluorophenyl)-3,4-dihydro-2(1H)-quinolinone
This compound , highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-(4-chloro-3-fluorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c1-9-5-13-12(11-3-4-14(18)15(19)7-11)8-17(21)20-16(13)6-10(9)2/h3-7,12H,8H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJFWEPNHDEVRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC(=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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